molecular formula C14H22N2 B1326724 N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine CAS No. 1095155-43-3

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Cat. No. B1326724
CAS RN: 1095155-43-3
M. Wt: 218.34 g/mol
InChI Key: GVLPZFULNVJERP-UHFFFAOYSA-N
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Description

The compound N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a chemical entity that can be presumed to have an aromatic benzyl component linked to a piperidine structure, which is further substituted with a methyl group. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the formation of N-glycosyl amines using substituted aromatic amines, as described in the second paper. This process includes the reaction of 4,6-O-benzylidene-D-glucopyranose with different amines, leading to the formation of various N-glycosyl amines . While this does not directly describe the synthesis of this compound, it does suggest that substituted aromatic amines can be used as building blocks in the synthesis of complex amine derivatives.

Molecular Structure Analysis

The third paper provides information on the crystal and molecular structures of benzyl-substituted amines, which can be related to the molecular structure analysis of this compound . The paper discusses the conformational differences and hydrogen-bonding interactions within the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer. These findings highlight the importance of molecular conformation and intermolecular forces in the solid-state structure of such compounds.

Chemical Reactions Analysis

The first paper discusses the use of N-Methylidene[bis(trimethylsilyl)methyl]amine in [2 + 2] cycloadditions with ketenes to produce β-lactams . Although this reaction does not involve this compound, it does provide insight into the types of reactions that can be performed with amine derivatives, particularly those involving cycloaddition processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-glycosyl amines, as reported in the second paper, include their isolation as solid products, characterization by various spectroscopic methods, and determination of their elemental compositions . These properties are crucial for understanding the behavior of this compound, as similar analytical techniques and considerations regarding solubility and stability would likely apply.

Scientific Research Applications

Synthesis of Amides and Antileukemic Agents

The chemical synthesis of new carboxylic acid amides featuring an N-methylpiperazine fragment has been explored, yielding compounds with potential applications in medicinal chemistry, including the synthesis of antileukemic agents like imatinib. This synthesis pathway involves various reactions, including the reduction of nitroaniline derivatives to create key intermediates for drug synthesis, showcasing the molecule's utility in synthesizing complex therapeutic agents (Koroleva et al., 2011).

Key Precursor for Imatinib Synthesis

A practical and efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor for the antileukemic drug imatinib, demonstrates the molecule's significance in drug development. This method simplifies the large-scale production of this essential intermediate, further illustrating the chemical's role in pharmaceutical synthesis (Koroleva et al., 2012).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

Research has identified a derivative of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine as a new dual inhibitor for cholinesterase and monoamine oxidase, highlighting its potential therapeutic applications in treating diseases like Alzheimer's. This finding emphasizes the molecule's importance in developing treatments for neurodegenerative disorders (Bautista-Aguilera et al., 2014).

Future Directions

The future directions for “N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine” could involve further exploration of its biochemical properties and potential applications in proteomics research . Additionally, the development of safer and greener methods for its synthesis could be a promising area of study .

properties

IUPAC Name

N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLPZFULNVJERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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